molecular formula C5H10O B3432534 Ethyl propenyl ether CAS No. 4696-26-8

Ethyl propenyl ether

Cat. No. B3432534
CAS RN: 4696-26-8
M. Wt: 86.13 g/mol
InChI Key: XDHOEHJVXXTEDV-HWKANZROSA-N
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Description

Ethyl propenyl ether is a colorless liquid with a sweet odor. It is a chemical compound that is used in various scientific research applications. Ethyl propenyl ether is also known as 3-ethoxy-1-propene or ethyl 3-propenyl ether.

Mechanism Of Action

The mechanism of action of ethyl propenyl ether is not fully understood. However, it is believed to act as a nucleophile in chemical reactions and to participate in the formation of new compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of ethyl propenyl ether. However, it is known to be a relatively stable compound and is not considered to be toxic.

Advantages And Limitations For Lab Experiments

One of the advantages of using ethyl propenyl ether in lab experiments is its relatively low cost and easy availability. However, its low boiling point and high reactivity can make it difficult to handle and store. It is also not suitable for use in certain types of reactions.

Future Directions

There are several future directions for the use of ethyl propenyl ether in scientific research. One area of interest is in the development of new drugs and pharmaceuticals. Ethyl propenyl ether may also be used in the synthesis of new organic compounds with unique properties. Its use in the study of chemical reactions and mechanisms is also an area of potential future research.
Conclusion:
In conclusion, ethyl propenyl ether is a useful chemical compound with various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ethyl propenyl ether in various scientific fields.

Scientific Research Applications

Ethyl propenyl ether is used in various scientific research applications such as in the synthesis of organic compounds, as a solvent, and as a reagent in chemical reactions. It is also used in the development of new drugs and in the study of the properties of different compounds.

properties

IUPAC Name

(E)-1-ethoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOEHJVXXTEDV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl propenyl ether

CAS RN

928-55-2, 4696-26-8
Record name Propenyl ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propenyl ethyl ether, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethoxypropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PROPENYL ETHYL ETHER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH817DUE12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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